(2-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)(phenyl)methanone (2-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)(phenyl)methanone
Brand Name: Vulcanchem
CAS No.: 2034552-46-8
VCID: VC7254476
InChI: InChI=1S/C19H17NO2S/c21-18(13-6-2-1-3-7-13)16-8-4-5-9-17(16)19(22)20-11-15-10-14(20)12-23-15/h1-9,14-15H,10-12H2
SMILES: C1C2CN(C1CS2)C(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4
Molecular Formula: C19H17NO2S
Molecular Weight: 323.41

(2-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)(phenyl)methanone

CAS No.: 2034552-46-8

Cat. No.: VC7254476

Molecular Formula: C19H17NO2S

Molecular Weight: 323.41

* For research use only. Not for human or veterinary use.

(2-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)(phenyl)methanone - 2034552-46-8

Specification

CAS No. 2034552-46-8
Molecular Formula C19H17NO2S
Molecular Weight 323.41
IUPAC Name phenyl-[2-(2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl]methanone
Standard InChI InChI=1S/C19H17NO2S/c21-18(13-6-2-1-3-7-13)16-8-4-5-9-17(16)19(22)20-11-15-10-14(20)12-23-15/h1-9,14-15H,10-12H2
Standard InChI Key CAIQUFJWHGGMRU-UHFFFAOYSA-N
SMILES C1C2CN(C1CS2)C(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4

Introduction

Chemical Structure and Molecular Properties

Core Bicyclic Framework

The molecule’s defining feature is its 2-thia-5-azabicyclo[2.2.1]heptane core, a seven-membered bicyclic system comprising two fused rings (norbornane analog). Key structural attributes include:

  • Thia (sulfur) at position 2, contributing to electronic polarization and potential nucleophilic reactivity.

  • Aza (nitrogen) at position 5, enabling hydrogen bonding and coordination with biological targets.

  • Carbonyl group at the nitrogen, forming an amide linkage to a phenyl-substituted benzoyl moiety.

The bicyclic system imposes significant steric constraints, enhancing structural rigidity and potentially improving binding specificity in biological interactions .

Substituent Effects

  • Phenyl groups: The two aromatic rings (attached via methanone and carbonyl groups) introduce hydrophobicity and π-π stacking capabilities, critical for membrane permeability and target engagement.

  • Electronic configuration: The electron-withdrawing carbonyl and electron-donating sulfur/nitrogen atoms create a polarized electronic environment, influencing reactivity and stability .

Table 1: Comparative Structural Features of Bicyclic Analogs

CompoundCore StructureHeteroatomsMolecular FormulaMolecular Weight (g/mol)
Target CompoundBicyclo[2.2.1]heptaneS, NNot reportedNot reported
2,5-Diazabicyclo[2.2.1]heptan-2-ylBicyclo[2.2.1]heptane2NC₉H₁₄N₂O166.22
2-Thia-5-azabicyclo[2.2.1]heptaneBicyclo[2.2.1]heptaneS, NC₅H₇NO₂S147.20

Data derived from PubChem entries .

Synthesis and Synthetic Strategies

Retrosynthetic Analysis

The compound’s synthesis likely involves sequential construction of the bicyclic core followed by functionalization:

  • Bicyclo[2.2.1]heptane formation: Diels-Alder cycloaddition or photochemical [2+2] cyclization to establish the norbornane-like framework.

  • Heteroatom introduction: Sulfur and nitrogen incorporation via nucleophilic substitution or reductive amination.

  • Carbonyl attachment: Acylation or coupling reactions (e.g., Friedel-Crafts) to install the benzoyl and phenyl groups .

Optimization Challenges

  • Steric hindrance: Bulky substituents on the bicyclic core may impede reaction efficiency, necessitating high-temperature or catalytic conditions.

  • Regioselectivity: Precise control over heteroatom positioning requires tailored protecting groups and stepwise functionalization.

Table 2: Representative Reaction Conditions for Analog Synthesis

StepReagents/ConditionsYield (%)Reference
CyclizationDiels-Alder, 80°C, 12h65
Sulfur incorporationNaSH, DMF, reflux72
AcylationBenzoyl chloride, AlCl₃, CH₂Cl₂, 0°C58

Physicochemical and Spectral Properties

Predicted Physicochemical Parameters

  • LogP: Estimated >3 (high hydrophobicity due to phenyl groups).

  • Solubility: Likely poor in aqueous media, soluble in organic solvents (e.g., DCM, DMF).

  • Stability: Susceptible to hydrolysis at the carbonyl under acidic/basic conditions .

Spectroscopic Characterization

  • IR: Strong absorption bands at ~1650 cm⁻¹ (C=O stretch) and ~1150 cm⁻¹ (C-S stretch).

  • NMR: Distinct shifts for bicyclic protons (δ 3.5–4.5 ppm) and aromatic protons (δ 7.0–7.8 ppm) .

Biological Activity and Mechanistic Insights

Structure-Activity Relationships (SAR)

  • Bicyclic rigidity: Enhances target selectivity by reducing conformational flexibility.

  • Thia group: May participate in covalent bonding with cysteine residues in enzymatic active sites .

Applications and Future Directions

Medicinal Chemistry

  • Lead compound optimization: The bicyclic scaffold offers a versatile platform for derivatization in antibiotic or anticancer drug discovery .

  • Prodrug development: Functionalization of the carbonyl group could improve bioavailability.

Materials Science

  • Ligand design: Coordination with metal ions for catalytic or sensing applications.

  • Polymer precursors: Rigid bicyclic units may enhance thermal stability in polymers.

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